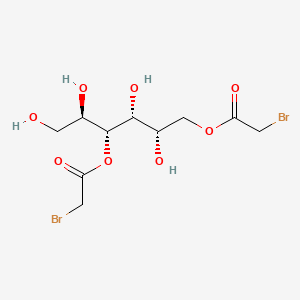

D-Glucitol 1,4-bis(bromoacetate)

Description

D-Glucitol 1,4-bis(bromoacetate) is a sugar alcohol derivative where bromoacetate groups are esterified at the 1,4-positions of the D-glucitol backbone. This compound is part of a family of glucitol bis(bromoacetate) isomers, including 1,3-, 1,5-, and 1,6-bis(bromoacetate) derivatives, each differing in the substitution pattern of the bromoacetate groups . The 1,4-isomer is characterized by its molecular formula C₁₀H₁₆Br₂O₈, with bromoacetate (-O-CO-CH₂Br) groups replacing hydroxyls at specific positions.

Propriétés

Numéro CAS |

94199-86-7 |

|---|---|

Formule moléculaire |

C10H16Br2O8 |

Poids moléculaire |

424.04 g/mol |

Nom IUPAC |

[(2S,3R,4R,5R)-4-(2-bromoacetyl)oxy-2,3,5,6-tetrahydroxyhexyl] 2-bromoacetate |

InChI |

InChI=1S/C10H16Br2O8/c11-1-7(16)19-4-6(15)9(18)10(5(14)3-13)20-8(17)2-12/h5-6,9-10,13-15,18H,1-4H2/t5-,6+,9-,10-/m1/s1 |

Clé InChI |

WGVYUKKDEMOGFQ-MLTZYSBQSA-N |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)OC(=O)CBr)O)O |

SMILES canonique |

C(C(C(C(C(COC(=O)CBr)O)O)OC(=O)CBr)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La synthèse du D-Glucitol 1,4-bis(bromoacétate) implique généralement l'estérification du D-glucitol avec l'acide bromoacétique. La réaction est réalisée en présence d'un catalyseur, tel que l'acide sulfurique, sous des conditions de température contrôlées. La réaction peut être représentée comme suit :

D-Glucitol+2Acide bromoacétique→D-Glucitol 1,4-bis(bromoacétate)+2Eau

Méthodes de Production Industrielle

La production industrielle du D-Glucitol 1,4-bis(bromoacétate) suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et une surveillance continue des conditions de réaction pour assurer un rendement et une pureté élevés du produit. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, est courante pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de Réactions

Le D-Glucitol 1,4-bis(bromoacétate) subit diverses réactions chimiques, notamment :

Réactions de substitution : Les groupes bromoacétate peuvent être substitués par d'autres nucléophiles, tels que les amines ou les thiols, conduisant à la formation de nouveaux composés.

Hydrolyse : Les liaisons esters du D-Glucitol 1,4-bis(bromoacétate) peuvent être hydrolysées en milieu acide ou basique pour produire du D-glucitol et de l'acide bromoacétique.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes que la substitution et l'hydrolyse.

Réactifs et Conditions Courants

Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et d'autres nucléophiles. Les réactions sont généralement réalisées dans des solvants organiques, tels que le dichlorométhane ou l'éthanol, dans des conditions douces.

Hydrolyse : Des conditions acides ou basiques sont utilisées, avec des réactifs tels que l'acide chlorhydrique ou l'hydroxyde de sodium.

Oxydation et réduction : Des réactifs tels que le permanganate de potassium ou le borohydrure de sodium peuvent être utilisés, en fonction de la réaction souhaitée.

Principaux Produits Formés

Réactions de substitution : Nouveaux composés avec différents groupes fonctionnels remplaçant les groupes bromoacétate.

Hydrolyse : D-glucitol et acide bromoacétique.

Oxydation et réduction : Diverses formes oxydées ou réduites du composé, en fonction des conditions de réaction spécifiques.

Applications De Recherche Scientifique

Mécanisme d'Action

Le mécanisme d'action du D-Glucitol 1,4-bis(bromoacétate) implique la réactivité des groupes bromoacétate. Ces groupes peuvent subir des réactions de substitution nucléophile, conduisant à la formation de liaisons covalentes avec d'autres molécules. Cette réactivité est exploitée dans diverses applications, telles que la réticulation de biomolécules et la synthèse de nouveaux composés. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature des molécules réagissantes.

Mécanisme D'action

The mechanism of action of D-Glucitol 1,4-bis(bromoacetate) involves the reactivity of the bromoacetate groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with other molecules. This reactivity is exploited in various applications, such as cross-linking of biomolecules and synthesis of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.

Comparaison Avec Des Composés Similaires

Positional Isomers of D-Glucitol Bis(bromoacetate)

D-Glucitol bis(bromoacetate) isomers differ in the positions of bromoacetate groups, leading to distinct physicochemical properties:

| Isomer | CAS No. | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 1,4-bis(bromoacetate) | Not specified | C₁₀H₁₆Br₂O₈ | Bromoacetates at 1,4-positions; linear spacing |

| 1,5-bis(bromoacetate) | Not specified | C₁₀H₁₆Br₂O₈ | Bromoacetates at 1,5-positions; staggered |

| 1,6-bis(bromoacetate) | Not specified | C₁₀H₁₆Br₂O₈ | Bromoacetates at terminal 1,6-positions |

| 1,3-bis(bromoacetate) | Not specified | C₁₀H₁₆Br₂O₈ | Bromoacetates at adjacent 1,3-positions |

Key Differences :

- Reactivity : The 1,4-isomer’s linear spacing may enhance stability compared to the 1,3-isomer’s proximity, which could increase intramolecular interactions.

- Solubility : Terminal substitutions (e.g., 1,6-) may improve water solubility due to reduced steric hindrance.

- Applications : Positional differences influence suitability for specific reactions, such as crosslinking or coordination chemistry .

Non-Glucitol Bromoacetate Esters

2-Butene-1,4-diyl bis(bromoacetate)

- CAS No.: 25713-60-4

- Structure : Based on a butene diol backbone (C₈H₁₀Br₂O₄).

- Applications : Used as a pesticide (e.g., Slimacide V 10) due to its alkylating properties .

- Safety : Releases toxic Br⁻ vapors upon decomposition .

Comparison with D-Glucitol 1,4-bis(bromoacetate) :

- Backbone : Butene vs. glucitol. The glucitol derivative’s sugar alcohol structure may offer better biocompatibility for pharmaceutical uses.

Ethyl Bromoacetate

- Structure : Simple ester (C₄H₇BrO₂).

- Hazards : High volatility; requires stringent handling (skin/eye protection, restricted ingestion) .

Comparison :

- Reactivity : Ethyl bromoacetate’s smaller size enhances volatility and reactivity, whereas the glucitol derivative’s bulk reduces volatility, likely improving handling safety.

Coordination Chemistry Analogs

Copper bromoacetate complexes (e.g., mononuclear and dinuclear Cu(II) compounds) highlight bromoacetate’s role as a versatile ligand. These compounds exhibit UV-Vis absorption and thermal stability influenced by coordination geometry .

Implications for D-Glucitol 1,4-bis(bromoacetate) :

- The glucitol backbone could act as a polydentate ligand, with bromoacetate groups facilitating metal coordination.

Other Glucitol Derivatives

BYLC-1 (D-Glucitol 1,4:3,6-dianhydro-2,5-bis(4-propenoyloxybenzoate))

- Structure: Contains propenoyloxybenzoate groups instead of bromoacetates.

- Applications : Likely used in polymers or coatings due to its rigid, crosslinkable structure .

Comparison :

- Functional Groups: Bromoacetates vs. propenoyloxybenzoates.

Phosphate Derivatives (e.g., D-Glucitol hexakis(dihydrogen phosphate))

- CAS No.: 17453-87-1

- Role : Phosphate groups enable chelation and biological activity (e.g., signaling molecules) .

Comparison :

- Reactivity : Bromoacetates are stronger alkylating agents, whereas phosphates participate in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.